molecular formula C18H24N4O4 B2618391 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034449-20-0

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2618391
CAS No.: 2034449-20-0
M. Wt: 360.414
InChI Key: JOCANEFYGMSLOF-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
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Scientific Research Applications

Biomedical Applications

Therapeutic Potential : Nicotinamide derivatives have been explored for their therapeutic potential, including anti-inflammatory, analgesic, and antitumor activities. For example, certain nicotinamide analogs have shown efficacy in treating acute gastric lesions through mechanisms involving the preservation of microvascular flow and antioxidizing enzyme activity (Brzozowski et al., 2008). Additionally, derivatives have been studied for their herbicidal activity against various weed species, suggesting the broad biological activity of these compounds (Yu et al., 2021).

Antifungal and Insecticidal Activities : Nicotinamide derivatives, including those with 1,3,4-oxadiazole rings, have shown promising results in antifungal and insecticidal applications. These compounds have been evaluated for their effectiveness against significant agricultural pests and diseases, indicating their potential as bioactive agents in crop protection (Qi et al., 2014).

Molecular Mechanisms and Biochemical Properties

Enzymatic Inhibition : Nicotinamide derivatives have been identified as inhibitors of specific enzymes, such as Nicotinamide N-methyltransferase (NNMT), which plays a role in various physiological and pathological processes. Inhibitors of NNMT have been researched for their potential therapeutic applications in diseases where NNMT is implicated, including cancer and metabolic disorders (Babault et al., 2018).

Molecular Docking and Structure-Activity Relationships : Studies have utilized computational methods to explore the interaction of nicotinamide derivatives with biological targets. These approaches have helped elucidate the molecular basis of the bioactivity of these compounds, guiding the design of more effective therapeutic agents (Liu et al., 2020).

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-13-21-17(26-22-13)3-2-8-19-18(23)15-4-5-16(20-11-15)25-12-14-6-9-24-10-7-14/h4-5,11,14H,2-3,6-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCANEFYGMSLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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